N-(2-Aminoethyl)-1-naphthylacetamide-d4
Description
Properties
Molecular Formula |
C₁₄H₁₂D₄N₂O |
|---|---|
Molecular Weight |
232.31 |
Synonyms |
N-(2-Aminoethyl)-1-naphthaleneacetamide-d4; N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(2-Aminoethyl)-1-naphthylacetamide-d4 can be contextualized through comparisons with analogous compounds, as detailed below.
Structural Analogs and Deuterated Derivatives
Non-Deuterated Parent Compound: The non-deuterated form, N-(2-Aminoethyl)-1-naphthylacetamide, shares identical chemical functionality but lacks isotopic labeling. Key differences include:
- Molecular Weight : The deuterated variant has a marginally higher molecular weight (~4 atomic mass units), affecting chromatographic retention times .
- Metabolic Stability : Deuterium substitution reduces metabolic degradation rates, making the deuterated form preferable in tracer studies .
Deuterated vs. Non-Deuterated Derivatives:
Aromatic Substitution Variants
N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide :
This compound (Table 2, entry 4 in ) differs in aromatic substitution:
- Substituents: Features nitro (NO₂) and hydroxyl (OH) groups on the phenyl and naphthyl rings, respectively.
- Polarity : Increased polarity due to electron-withdrawing nitro and electron-donating hydroxyl groups, enhancing solubility in polar solvents compared to the target compound .
- Applications : Likely used in dye synthesis or photochemical studies, contrasting with the deuterated compound’s analytical focus .
Acetamide, N-(4-aminophenyl): A simpler analog with a phenyl ring and primary amine:
- Structure: Lacks the naphthyl group and aminoethyl chain, reducing steric bulk.
- Reactivity: The free amine enables conjugation reactions (e.g., peptide coupling), whereas the aminoethyl group in the target compound supports secondary functionalization .
Handling and Stability Considerations
Deuterated compounds like this compound require specialized handling due to their short shelf life and regulatory constraints, unlike non-deuterated analogs or structurally unrelated aminoethyl derivatives .
Q & A
Q. What are the recommended synthetic routes for N-(2-Aminoethyl)-1-naphthylacetamide-d₄, and how does deuteration impact the reaction conditions?
The synthesis typically involves coupling 1-naphthylacetic acid derivatives with deuterated ethylenediamine analogs. A common approach is to use carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) under anhydrous conditions. Deuteration at specific positions (e.g., the ethylenediamine backbone) requires careful control of deuterium sources (e.g., D₂O or deuterated solvents) to ensure isotopic purity . Reaction monitoring via LC-MS or ¹H/²H NMR is critical to confirm deuteration efficiency and avoid proton-deuterium exchange side reactions.
Q. Which spectroscopic and analytical techniques are essential for characterizing N-(2-Aminoethyl)-1-naphthylacetamide-d₄?
- NMR Spectroscopy : ¹H NMR identifies non-deuterated protons (e.g., naphthyl ring protons), while ²H NMR or ¹³C NMR validates deuterium incorporation in the ethylenediamine moiety .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution patterns.
- X-ray Crystallography : Resolves spatial arrangement, particularly useful for studying hydrogen-bonding interactions in crystalline forms .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition profiles compared to non-deuterated analogs to evaluate isotopic effects on thermal behavior .
Q. How does deuteration affect the compound’s stability under varying pH and temperature conditions?
Deuteration can enhance metabolic stability in biological systems due to the kinetic isotope effect (KIE). For in vitro studies, stability assays should include:
- pH-Dependent Degradation : Monitor hydrolysis rates in buffers (pH 2–10) via HPLC.
- Thermal Stability : Use TGA/DSC to compare decomposition temperatures between deuterated and non-deuterated forms. For example, non-deuterated N-(2-aminoethyl)oleamide analogs show sharp decomposition above 300°C, while deuterated variants may exhibit shifted endothermic peaks due to altered bond strengths .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for N-(2-Aminoethyl)-1-naphthylacetamide analogs?
Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from isotopic substitution or impurities. Methodological recommendations:
- Isotopic Purity Validation : Use ²H NMR or isotope ratio MS to confirm deuteration levels >98%.
- Binding Assays : Perform competitive radioligand displacement studies (e.g., NMDA receptor assays) with strict controls for solvent deuterium effects .
- Computational Modeling : Compare deuterated/non-deuterated analogs via molecular dynamics simulations to predict steric or electronic changes affecting target interactions .
Q. What experimental strategies optimize the use of N-(2-Aminoethyl)-1-naphthylacetamide-d₄ as a probe in molecular interaction studies?
- Isotope-Edited Spectroscopy : Use ¹H-¹⁵N HSQC NMR to track deuterium-induced chemical shift perturbations in protein-ligand complexes .
- Deuterium Tracing : In metabolic studies, employ LC-MS/MS to trace deuterium retention in metabolites, identifying metabolic soft spots .
- Crystallographic Studies : Co-crystallize with target proteins (e.g., enzymes or receptors) to visualize deuterium’s impact on binding geometry .
Q. How can thermal analysis (TGA/DSC) data be interpreted to infer mesophasic behavior in gels or composites containing this compound?
- Phase Transitions : Compare DSC thermograms of gels (e.g., mustard oil gels with N-(2-aminoethyl)oleamide) to identify mesophasic transitions (e.g., smectic-to-isotropic). Sharp endothermic peaks near 300°C suggest structural reorganization .
- Decomposition Kinetics : Use Flynn-Wall-Ozawa analysis on TGA data to calculate activation energy (Eₐ) differences between deuterated/non-deuterated forms, revealing isotopic effects on thermal degradation .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing deuterated acetamide derivatives, and how can they be mitigated?
Q. How to address low solubility of N-(2-Aminoethyl)-1-naphthylacetamide-d₄ in aqueous buffers for biological assays?
- Co-solvent Systems : Use DMSO-d₆/water mixtures (<5% DMSO) to maintain deuterium integrity while enhancing solubility.
- Micelle Encapsulation : Employ non-ionic surfactants (e.g., polysorbate 80) to solubilize the compound without interfering with deuterium labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
